An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 2,2-dimethyl-1,3-dichloropropane
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 2,2-dimethyl-1,3-dichloropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,2-dimethyl-1,3-dichloropropane. This document includes predicted spectral data, detailed experimental protocols for data acquisition, and visualizations of the molecular structure and experimental workflow to support researchers in the fields of chemical analysis, quality control, and drug development.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2,2-dimethyl-1,3-dichloropropane. These predictions are based on computational models and provide expected values for chemical shifts, multiplicities, and integration.
Table 1: Predicted ¹H NMR Spectral Data for 2,2-dimethyl-1,3-dichloropropane
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 3.47 | Singlet | 4H | 2 x -CH₂Cl |
| 2 | 1.15 | Singlet | 6H | 2 x -CH₃ |
Predicted using NMRDB.org
Table 2: Predicted ¹³C NMR Spectral Data for 2,2-dimethyl-1,3-dichloropropane
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 54.1 | 2 x -CH₂Cl |
| 2 | 38.8 | C(CH₃)₂(CH₂Cl)₂ |
| 3 | 22.5 | 2 x -CH₃ |
Predicted using NMRDB.org
Visualizations
Molecular Structure
Caption: Chemical structure of 2,2-dimethyl-1,3-dichloropropane.
Experimental Protocols
The following sections outline a generalized, robust methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for liquid samples such as 2,2-dimethyl-1,3-dichloropropane.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
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Sample Purity: Ensure the sample of 2,2-dimethyl-1,3-dichloropropane is of high purity to avoid interference from contaminants.
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Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with signals of interest. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
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Concentration:
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For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.
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For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-100 mg in 0.6-0.7 mL of solvent is recommended.
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Procedure:
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Accurately weigh the desired amount of 2,2-dimethyl-1,3-dichloropropane into a clean, dry vial.
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Add the appropriate volume of deuterated solvent to the vial.
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Gently swirl the vial to ensure the sample is completely dissolved.
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Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.
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Cap the NMR tube securely.
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NMR Instrument Parameters
The following are typical starting parameters for acquiring routine ¹H and ¹³C NMR spectra on a modern NMR spectrometer (e.g., 400-600 MHz). These parameters may require optimization based on the specific instrument and sample.
¹H NMR Spectroscopy:
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Pulse Sequence: A standard single-pulse sequence is generally used.
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Acquisition Time (at): 2-4 seconds. This duration influences the digital resolution of the spectrum.
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Relaxation Delay (d1): 1-5 seconds. A sufficient delay ensures that the nuclei have returned to equilibrium before the next pulse, which is important for accurate integration.
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Pulse Width (p1): A 30° or 45° pulse is often used for routine spectra to balance signal intensity and relaxation time. For quantitative measurements, a 90° pulse with a longer relaxation delay (5 times the longest T₁ relaxation time) is recommended.
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Number of Scans (ns): 4-16 scans are typically adequate for a sample of this concentration.
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Spectral Width (sw): A spectral width of -2 to 12 ppm is generally sufficient for most organic molecules.
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Temperature: Room temperature (e.g., 298 K).
¹³C NMR Spectroscopy:
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Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
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Acquisition Time (at): 1-2 seconds.
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Relaxation Delay (d1): 2 seconds. Quaternary carbons have longer relaxation times and may require a longer delay for accurate observation.
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Pulse Width (p1): A 30° pulse is a good compromise for observing both protonated and quaternary carbons in a reasonable time.
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Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is typically required to achieve a good signal-to-noise ratio.
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Spectral Width (sw): A spectral width of 0 to 220 ppm will cover the chemical shift range of most organic compounds.
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Temperature: Room temperature (e.g., 298 K).
Data Processing
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Apodization: Apply an exponential multiplication function with a line broadening factor of 0.3 Hz for ¹H NMR and 1-2 Hz for ¹³C NMR to improve the signal-to-noise ratio.
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Fourier Transform: The Free Induction Decay (FID) is converted into the frequency domain spectrum.
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Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
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Baseline Correction: A polynomial function is applied to correct any baseline distortions.
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Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
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Integration: The relative areas under the peaks in the ¹H NMR spectrum are determined to provide information on the relative number of protons.
Experimental Workflow
Caption: Standard workflow for NMR spectral acquisition and analysis.
